molecular formula C10H9IN2S B8430736 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide

8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide

Cat. No. B8430736
M. Wt: 316.16 g/mol
InChI Key: PKJLOKWROSJRTD-UHFFFAOYSA-N
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Patent
US07407977B2

Procedure details

Indeno[1,2-d]thiazol-2-ylamine hydroiodide 1a (9.13 g) was stirred with 100 mL of 1N sodium hydroxide for 1 hour at room temperature then filtered. The solid was washed with water (3×20 mL) and then allowed to air dry to provide 5.30 g of 8H-Indeno[1,2-d]thiazol-2-ylamine 1b.
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I.[S:2]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:5]=2[N:4]=[C:3]1[NH2:14]>[OH-].[Na+]>[S:2]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:5]=2[N:4]=[C:3]1[NH2:14] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
9.13 g
Type
reactant
Smiles
I.S1C(=NC2=C1CC=1C=CC=CC12)N
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The solid was washed with water (3×20 mL)
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1CC=1C=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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